2,2'-Dimethylazoxybenzene
Overview
Description
2,2’-Dimethylazoxybenzene is an organic compound with the molecular formula C14H14N2O It belongs to the class of azoxybenzenes, which are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dimethylazoxybenzene can be synthesized through the oxidation of 2,2’-dimethylaniline. One common method involves the use of sodium hydrogen arsenate and hydrogen peroxide in methanol under irradiation with a white LED lamp for 48 hours . The reaction conditions typically include:
Reagents: Sodium hydrogen arsenate, hydrogen peroxide, methanol
Conditions: Irradiation with a 10W white LED lamp, room temperature, 48 hours
Industrial Production Methods: While specific industrial production methods for 2,2’-Dimethylazoxybenzene are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2,2’-Dimethylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azoxy group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Sodium hydrogen arsenate, hydrogen peroxide, methanol, irradiation with LED lamp
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions
Reduction Products: Corresponding amines
Substitution Products: Aromatic compounds with different substituents
Scientific Research Applications
2,2’-Dimethylazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and photobiology.
Medicine: Explored for its potential use in drug development and as a photopharmacological tool.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dimethylazoxybenzene involves its ability to undergo photoisomerization, where the compound switches between different isomeric forms upon exposure to light. This property is exploited in various applications, such as photopharmacology and chemical sensing. The molecular targets and pathways involved include interactions with specific receptors and enzymes that respond to the structural changes induced by light.
Comparison with Similar Compounds
2,2’-Dimethylazoxybenzene can be compared with other azoxybenzenes, such as:
Azoxybenzene: Lacks the methyl groups present in 2,2’-Dimethylazoxybenzene, leading to different chemical properties and reactivity.
4,4’-Dimethylazoxybenzene: Similar structure but with methyl groups in different positions, affecting its chemical behavior and applications.
Uniqueness: The presence of methyl groups in 2,2’-Dimethylazoxybenzene imparts unique steric and electronic effects, making it distinct from other azoxybenzenes
Properties
IUPAC Name |
(2-methylphenyl)-(2-methylphenyl)imino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMBIGIVDIQGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=[N+](C2=CC=CC=C2C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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